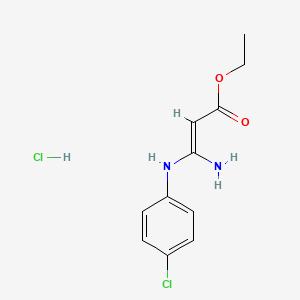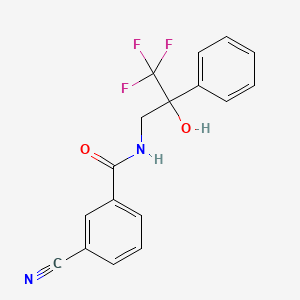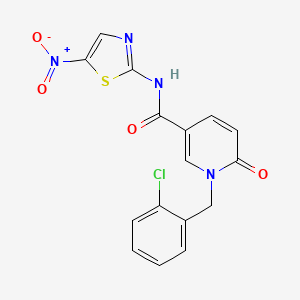
1-(2-chlorobenzyl)-N-(5-nitrothiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-chlorobenzyl)-N-(5-nitrothiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C16H11ClN4O4S and its molecular weight is 390.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactions
Compounds with similar structural features have been synthesized for their potential use in chemical research and development. For instance, the synthesis of derivatives containing heterocyclic moieties, such as thiazoles and pyridines, has been explored for their interesting chemical properties and reactions. These compounds serve as key intermediates in the synthesis of more complex molecules with potential applications in material science and organic chemistry. Their synthesis involves various chemical reactions, including condensation, cyclization, and functionalization, demonstrating the versatility of these heterocyclic frameworks in chemical synthesis (Bacchi et al., 2005).
Antioxidant and Antimicrobial Activity
The antioxidant activity of related compounds has been a subject of interest. For example, certain derivatives have been identified as potent antioxidants, with activities comparable or superior to known antioxidants like ascorbic acid. This suggests potential applications in preventing oxidative stress-related diseases or in food preservation (Tumosienė et al., 2019). Additionally, some derivatives have demonstrated antimicrobial activity, indicating potential uses in the development of new antimicrobial agents. The in vitro testing of these compounds against various microbial strains can lead to novel treatments for bacterial and fungal infections (Abdel-rahman et al., 2002).
Biological Evaluation for CNS Activity
Research has also focused on the evaluation of related compounds for central nervous system (CNS) activity. This includes the synthesis and testing of derivatives for antidepressant and nootropic effects. Compounds displaying significant activity in this area could contribute to the development of new therapeutic agents for treating CNS disorders, such as depression and cognitive impairments (Thomas et al., 2016).
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-(5-nitro-1,3-thiazol-2-yl)-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4O4S/c17-12-4-2-1-3-10(12)8-20-9-11(5-6-13(20)22)15(23)19-16-18-7-14(26-16)21(24)25/h1-7,9H,8H2,(H,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLGBEDBAFZTBDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C=CC2=O)C(=O)NC3=NC=C(S3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
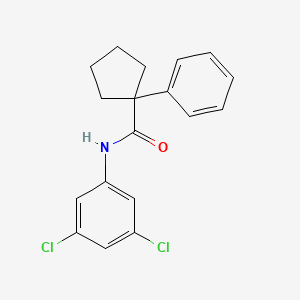

![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-methylbenzamide](/img/structure/B2867133.png)
![N'-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide](/img/structure/B2867134.png)
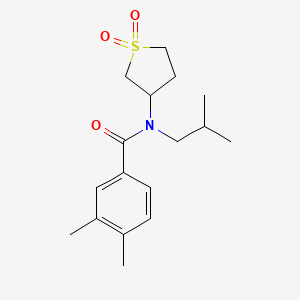
![8-(5-Chloro-2-methylphenyl)-3-(3-hydroxypropyl)-1-methyl-7-phenyl-1,3,5-trihyd ro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2867136.png)

![2-[(4-chlorophenyl)sulfanyl]-N'-(diphenylmethylene)propanohydrazide](/img/structure/B2867142.png)
![4,5-dimethoxy-2-nitro-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2867144.png)
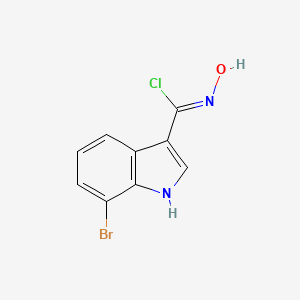
![2-[(2S,6S)-4-[(tert-butoxy)carbonyl]-6-(hydroxymethyl)morpholin-2-yl]acetic acid](/img/structure/B2867146.png)

